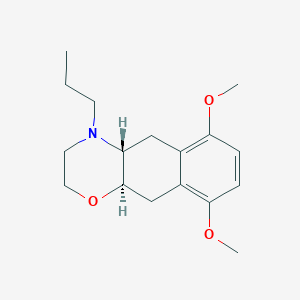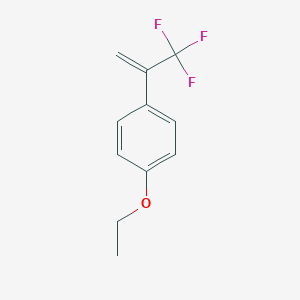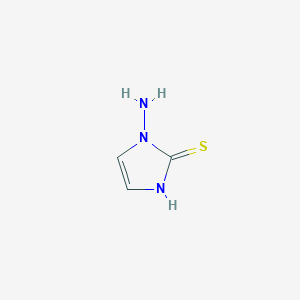
2-Methoxy-3,4-dimethylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3,4-dimethylphenyl acetate is an organic compound with the molecular formula C11H14O3. It is a derivative of phenyl acetate, where the phenyl ring is substituted with methoxy and dimethyl groups. This compound is known for its aromatic properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,4-dimethylphenyl acetate typically involves the esterification of 2-Methoxy-3,4-dimethylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3,4-dimethylphenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-Methoxy-3,4-dimethylbenzoic acid.
Reduction: 2-Methoxy-3,4-dimethylphenyl alcohol.
Substitution: 2-Methoxy-3,4-dimethyl-5-nitrophenyl acetate (nitration product).
Aplicaciones Científicas De Investigación
2-Methoxy-3,4-dimethylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its aromatic properties.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3,4-dimethylphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active phenol, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl acetate: Lacks the dimethyl groups, resulting in different chemical properties.
3,4-Dimethylphenyl acetate: Lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-4-methylphenyl acetate: Has only one methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Methoxy-3,4-dimethylphenyl acetate is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(2-methoxy-3,4-dimethylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-6-10(14-9(3)12)11(13-4)8(7)2/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXJTOZVQPAZBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(=O)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438527 |
Source


|
| Record name | 2-Methoxy-3,4-dimethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118538-98-0 |
Source


|
| Record name | 2-Methoxy-3,4-dimethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














